PPARγ Computational Affinity vs. Benzyl Analog
In ZINC SEA predictions based on ChEMBL 20, 2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione yields a predicted pKi of 5.00 (ligand efficiency 0.35) for peroxisome proliferator-activated receptor gamma (PPARγ), with 1 observation [1]. By comparison, the benzyl-substituted analog 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione generates no PPARγ prediction in the same database, consistent with the hypothesis that the pyridyl nitrogen contributes to target recognition. This represents a class-level inference: within the anthracene-9,10-dione sulfonamide series, the pyridin-2-yl substituent is computationally associated with PPARγ engagement, whereas hydrophobic N-substituents (benzyl, chlorophenyl) are not [1][2].
| Evidence Dimension | Computational target prediction (PPARγ pKi) |
|---|---|
| Target Compound Data | Predicted pKi = 5.00 (L.E. = 0.35) for PPARγ |
| Comparator Or Baseline | 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione: No PPARγ prediction in ZINC SEA (ChEMBL 20) |
| Quantified Difference | Presence vs. absence of PPARγ prediction; pKi difference not calculable due to null comparator data |
| Conditions | ZINC SEA computational model trained on ChEMBL 20 bioactivity data; prediction only, no experimental confirmation |
Why This Matters
For researchers screening anthracene-9,10-dione libraries against PPARγ or related nuclear receptors, the pyridin-2-yl analog presents a computationally prioritized starting point absent in the benzyl or chlorophenyl congeners.
- [1] ZINC Database. Activities and SEA Predictions for ZINC000103294047 based on ChEMBL 20. PPARG pKi = 5.00 (L.E. 0.35), 1 observation. Accessed via zinc.docking.org. View Source
- [2] ZINC Database. Search for 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione. No PPARγ entry found. Accessed via zinc.docking.org. View Source
